Almorexant

Catalog No.
S1540242
CAS No.
1266467-63-3
M.F
C29H31F3N2O3
M. Wt
512.6 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Almorexant

CAS Number

1266467-63-3

Product Name

Almorexant

IUPAC Name

(2R)-2-[(1S)-6,7-dimethoxy-1-[2-[4-(trifluoromethyl)phenyl]ethyl]-3,4-dihydro-1H-isoquinolin-2-yl]-N-methyl-2-phenylacetamide

Molecular Formula

C29H31F3N2O3

Molecular Weight

512.6 g/mol

InChI

InChI=1S/C29H31F3N2O3/c1-33-28(35)27(20-7-5-4-6-8-20)34-16-15-21-17-25(36-2)26(37-3)18-23(21)24(34)14-11-19-9-12-22(13-10-19)29(30,31)32/h4-10,12-13,17-18,24,27H,11,14-16H2,1-3H3,(H,33,35)/t24-,27+/m0/s1

InChI Key

DKMACHNQISHMDN-RPLLCQBOSA-N

SMILES

CNC(=O)C(C1=CC=CC=C1)N2CCC3=CC(=C(C=C3C2CCC4=CC=C(C=C4)C(F)(F)F)OC)OC

Synonyms

((2R)-2-((1S)-6,7-dimethoxy-1-(2-(4-trifluoromethylphenyl)-ethyl)-3,4-dihydro-1H-isoquinolin-2-yl)-N-methyl-2-phenylacetamide), ACT-078573, almorexant

Canonical SMILES

CNC(=O)C(C1=CC=CC=C1)N2CCC3=CC(=C(C=C3C2CCC4=CC=C(C=C4)C(F)(F)F)OC)OC

Isomeric SMILES

CNC(=O)[C@@H](C1=CC=CC=C1)N2CCC3=CC(=C(C=C3[C@@H]2CCC4=CC=C(C=C4)C(F)(F)F)OC)OC

Insomnia:

Almorexant has been extensively studied for its potential to treat insomnia. Clinical trials have shown that almorexant can significantly improve sleep onset latency, sleep duration, and sleep quality in patients with chronic insomnia []. Additionally, almorexant appears to be well-tolerated and does not seem to impair next-day cognitive function [, ].

Narcolepsy:

Narcolepsy is a sleep disorder characterized by excessive daytime sleepiness and cataplexy (sudden loss of muscle control triggered by emotions). Studies suggest that almorexant may improve symptoms of narcolepsy, including excessive daytime sleepiness and cataplexy frequency []. However, further research is needed to confirm these findings and determine the optimal dosage for narcolepsy treatment.

Alcohol Use Disorder:

Preclinical studies suggest that almorexant may have potential in reducing alcohol consumption and relapse in individuals with alcohol use disorder []. Orexin signaling is known to play a role in reward seeking and motivation, and almorexant's ability to block orexin receptors might help regulate these processes and reduce alcohol-seeking behavior.

XLogP3

6

UNII

9KCW39P2EI

Drug Indication

Investigated for use/treatment in sleep disorders and insomnia.

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Orexin
HCRTR [HSA:3061 3062] [KO:K04238 K04239]

Other CAS

871224-64-5

Wikipedia

Almorexant

Dates

Modify: 2023-08-15

Explore Compound Types